Boc-MLF falls under the category of peptides and is classified as a formyl peptide receptor antagonist. Its chemical structure includes a tert-butyloxycarbonyl (Boc) protecting group, which is essential for its stability during synthesis and subsequent applications.
Boc-MLF is synthesized primarily through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis process involves several key steps:
In industrial settings, automated peptide synthesizers are employed to enhance efficiency and yield during the synthesis of Boc-MLF. The principles remain similar to laboratory methods but are scaled up for larger production volumes.
Boc-MLF has a molecular formula of C₁₄H₁₉N₃O₄S, with a molecular weight of approximately 315.38 g/mol. Its structure includes:
The three-dimensional structure of Boc-MLF allows it to effectively interact with formyl peptide receptors, particularly FPR1, influencing its biological activity .
Boc-MLF primarily undergoes hydrolysis and deprotection reactions:
The primary product resulting from deprotection is Met-Leu-Phe-OH, which retains biological activity as an antagonist of FPR1 .
Boc-MLF acts as an antagonist by binding to formyl peptide receptors, specifically inhibiting FPR1 activity. This interaction prevents receptor activation and downstream signaling pathways typically triggered by agonists like formyl-methionyl-leucyl-phenylalanine (fMLF).
The inhibition of FPR1 by Boc-MLF results in decreased superoxide production in immune cells, which is crucial in inflammatory responses. This mechanism has significant implications for understanding immune signaling and potential therapeutic interventions in inflammatory diseases .
Boc-MLF exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings and influence its behavior in biological systems .
Boc-Met-Leu-Phe-OH has diverse applications in scientific research:
Formyl Peptide Receptors exhibit sophisticated regulatory mechanisms across physiological and pathological processes through their cell-type-specific expression and ligand diversity:
Immune Cell Recruitment and Microbial Defense: Formyl Peptide Receptor 1 serves as the primary high-affinity receptor for short bacterial N-formyl peptides (e.g., N-Formyl-Met-Leu-Phe). Activation triggers Gαᵢ-mediated calcium mobilization, actin polymerization, and directional migration of neutrophils toward infection sites. During Listeria monocytogenes infection, Formyl Peptide Receptor 1 deficiency impairs neutrophil accumulation and bacterial clearance, confirming its non-redundant role in antimicrobial defense [1] [5] [9]. Formyl Peptide Receptor 2 also contributes through recognition of longer formyl peptides (e.g., Staphylococcus aureus-derived phenol-soluble modulin α) and host-derived alarmins (e.g., serum amyloid A), promoting phagocyte infiltration during hepatic Streptococcus agalactiae infection [3].
Resolution of Inflammation: Formyl Peptide Receptor 2 demonstrates functional plasticity by transducing both pro-inflammatory and pro-resolving signals depending on ligand engagement. Binding of specialized pro-resolving mediators (e.g., lipoxin A4, resolvin D1) activates anti-inflammatory pathways:
Table 1: Formyl Peptide Receptor Subtypes and Their Functional Roles
Receptor Subtype | Key Ligands | Cellular Expression | Primary Immune Functions |
---|---|---|---|
Formyl Peptide Receptor 1 | N-Formyl-Met-Leu-Phe (bacterial), mitochondrial formyl peptides | Neutrophils, monocytes, intestinal epithelial cells | Neutrophil chemotaxis, antimicrobial ROS production, epithelial restitution |
Formyl Peptide Receptor 2 | Serum amyloid A, lipoxin A4, resolvin D1, phenol-soluble modulin α | Macrophages, epithelial cells, endothelial cells | Phagocyte recruitment, inflammation resolution, tissue repair |
Formyl Peptide Receptor 3 | Formyl peptide receptor like 2 agonist peptide, humanin | Monocyte-derived macrophages, dendritic cells | Immunomodulation, neuroprotection |
Boc-Met-Leu-Phe trifluoroacetate serves as a cornerstone pharmacological tool for dissecting Formyl Peptide Receptor 1 functions due to its well-characterized inhibitory profile and target selectivity:
Mechanism of Antagonism: Boc-Met-Leu-Phe trifluoroacetate competitively occupies the ligand-binding pocket of Formyl Peptide Receptor 1 with a half-maximal inhibitory concentration (IC₅₀) of 0.63 μM against N-Formyl-Met-Leu-Phe-induced superoxide production in human neutrophils. The Boc moiety sterically hinders conformational changes required for G protein coupling, effectively uncoupling ligand binding from downstream signaling. At higher concentrations (>25 μM), it cross-inhibits Formyl peptide receptor like 1 activation by serum amyloid A, revealing partial overlap in ligand-binding domains between Formyl Peptide Receptor 1 and Formyl Peptide Receptor 2 [2] [4] [6].
Research Applications: Key experimental uses include:
Table 2: Experimental Outcomes of Boc-Met-Leu-Phe Trifluoroacetate Application in Formyl Peptide Receptor Studies
Experimental System | Concentration Used | Key Findings | Research Implications |
---|---|---|---|
Human neutrophil activation | 0.63–25 μM | Inhibition of N-Formyl-Met-Leu-Phe-induced superoxide production (EC₅₀=630 nM) and primary granule exocytosis | Confirmed Formyl Peptide Receptor 1 as the dominant signaling receptor for short formyl peptides |
Calcium flux assays | 10–25 μM | Blockade of N-Formyl-Met-Leu-Phe-triggered calcium mobilization in Formyl Peptide Receptor 1-transfected cells | Validated Gαᵢ-coupling specificity of Formyl Peptide Receptor 1 |
Dextran sulfate sodium-induced murine colitis | 1–5 mg/kg | Impaired neutrophil luminal migration and delayed bacterial clearance | Established Formyl Peptide Receptor 1's role in mucosal barrier maintenance |
Serum amyloid A responses | >25 μM | Inhibition of Formyl peptide receptor like 1-mediated calcium flux | Revealed ligand-binding promiscuity at high antagonist concentrations |
Boc-Met-Leu-Phe trifluoroacetate remains indispensable for elucidating Formyl Peptide Receptor 1-specific signaling in complex immunological processes. Its utility extends to screening novel antagonists and deconstructing ligand-receptor binding kinetics through structure-guided modifications. Future applications may leverage its pharmacological profile to develop isoform-selective inhibitors with therapeutic potential in Formyl Peptide Receptor-driven inflammatory disorders [1] [5] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: